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molecular formula C7H14OS B095737 3-(Butylthio)propionaldehyde CAS No. 19378-51-9

3-(Butylthio)propionaldehyde

Cat. No. B095737
M. Wt: 146.25 g/mol
InChI Key: QUTRYMHYEIGSRX-UHFFFAOYSA-N
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Patent
US03985710

Procedure details

n-Butyl mercaptan (1 mole) was stirred with 80-100 petroleum ether (150 ml) at 10° C and piperidine catalyst (0.02 gm) was added. To this, acrolein (1 mole) was added dropwise over a period of 2 hours. The reaction mixture was allowed to warm up to room temperature whereupon stirring was continued for a further 36 hours. The mixture was then distilled under reduced pressure to yield a β-n-butylmercaptopropionaldehyde fraction (0.92 mole) having a boiling range 55°-57° C at a pressure of 1-2 mm of Hg. The reaction mixture was maintained under a blanket of nitrogen at all time throughout the preparation.
Quantity
1 mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
150 mL
Type
solvent
Reaction Step One
Name
acrolein
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:5])[CH2:2][CH2:3][CH3:4].[CH:6]([CH:8]=[CH2:9])=[O:7]>N1CCCCC1>[CH2:1]([S:5][CH2:9][CH2:8][CH:6]=[O:7])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(CCC)S
Name
petroleum ether
Quantity
150 mL
Type
solvent
Smiles
Step Two
Name
acrolein
Quantity
1 mol
Type
reactant
Smiles
C(=O)C=C
Step Three
Name
Quantity
0.02 g
Type
catalyst
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
whereupon stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The mixture was then distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C(CCC)SCCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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